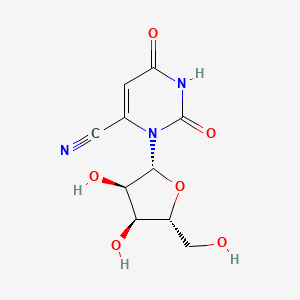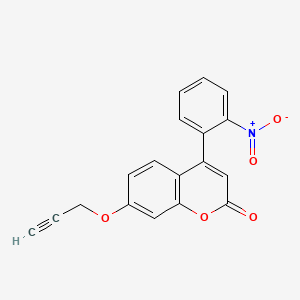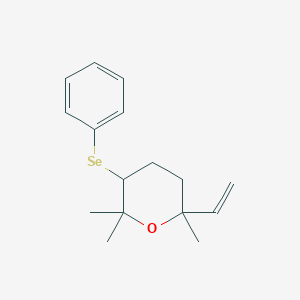
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- is a complex organic compound with a unique structure that includes a pyran ring, an ethenyl group, and a phenylseleno group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- typically involves the reaction of 2,6-dimethyl-octadien-6,7-ol with silver nitrate (AgNO3) in the presence of acetone and water. The reaction is carried out at a temperature of 60°C for approximately 20 hours, yielding the desired product with a yield of about 53% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylseleno group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group plays a crucial role in its bioactivity, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-: This compound shares a similar pyran ring structure but lacks the phenylseleno group.
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-: Another similar compound with a hydroxyl group instead of the phenylseleno group.
Uniqueness
The presence of the phenylseleno group in 2H-Pyran, 6-ethenyltetrahydro-2,2,6-trimethyl-3-(phenylseleno)- distinguishes it from other similar compounds. This group imparts unique chemical properties and potential bioactivity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
70188-06-6 |
|---|---|
Formule moléculaire |
C16H22OSe |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
6-ethenyl-2,2,6-trimethyl-3-phenylselanyloxane |
InChI |
InChI=1S/C16H22OSe/c1-5-16(4)12-11-14(15(2,3)17-16)18-13-9-7-6-8-10-13/h5-10,14H,1,11-12H2,2-4H3 |
Clé InChI |
NUTNBJRMHUZUCW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC(O1)(C)C=C)[Se]C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


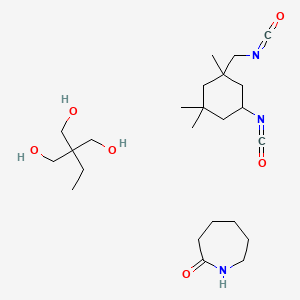





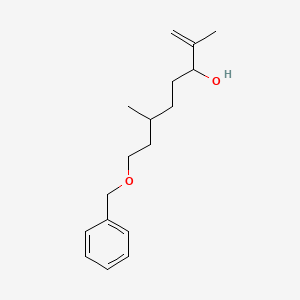
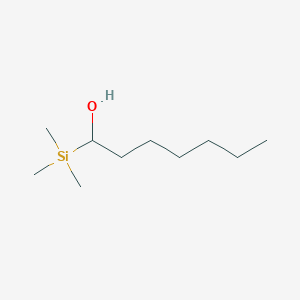
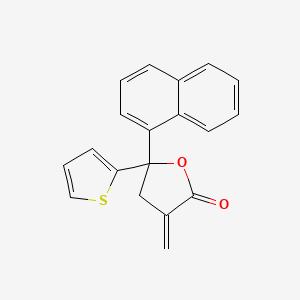
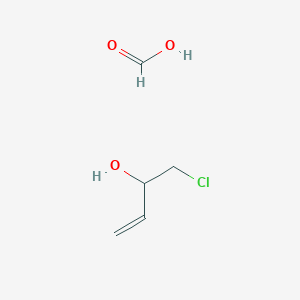
![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)

